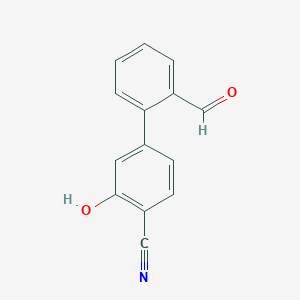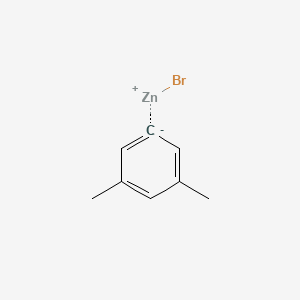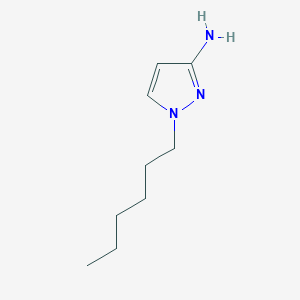![molecular formula C12H8N4O3 B6320439 4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile CAS No. 1240577-47-2](/img/structure/B6320439.png)
4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile is an organic compound with the molecular formula C12H8N4O3 This compound features a pyrazole ring substituted with a nitro group and an acetyl group, which is further connected to a benzonitrile moiety
Wirkmechanismus
Target of Action
Similar compounds have shown potential antibacterial and antifungal activity , suggesting that the compound may target specific enzymes or proteins in these organisms.
Mode of Action
It’s possible that the compound interacts with its targets through intermolecular n-h···n interactions , which could disrupt normal cellular processes in the target organisms.
Biochemical Pathways
Similar compounds have been found to affect the cholinergic synapsis in vertebrates , which could potentially be a pathway affected by this compound.
Pharmacokinetics
The presence of a methyl protons of acetyl group attached to nitrogen of the pyrazole ring could potentially influence its pharmacokinetic properties.
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity , suggesting that this compound may have similar effects.
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile. For instance, similar compounds have exhibited excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C .
Biochemische Analyse
Biochemical Properties
4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile has been found to interact with various enzymes and proteins
Cellular Effects
This compound has been associated with changes in cellular components due to oxidative stress . It has been observed to influence lipid peroxides, leading to the formation of unstable molecules that degrade rapidly, forming a secondary product termed malondialdehyde (MDA) .
Molecular Mechanism
At the molecular level, this compound has been suggested to have a selective inhibition potential, indicating that it might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Acetylation: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Coupling with Benzonitrile: The final step involves coupling the pyrazole derivative with benzonitrile under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Cyclization: Strong acids or bases to facilitate ring closure.
Major Products
Reduction: 4-[2-(4-Amino-1H-pyrazol-1-yl)acetyl]benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-(4-Amino-1H-pyrazol-1-yl)acetyl]benzonitrile: Similar structure but with an amino group instead of a nitro group.
4-[2-(4-Methyl-1H-pyrazol-1-yl)acetyl]benzonitrile: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles.
Eigenschaften
IUPAC Name |
4-[2-(4-nitropyrazol-1-yl)acetyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c13-5-9-1-3-10(4-2-9)12(17)8-15-7-11(6-14-15)16(18)19/h1-4,6-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBMPOIRBGXNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6320405.png)






![1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpiperidine-4-carboxylic acid](/img/structure/B6320465.png)
